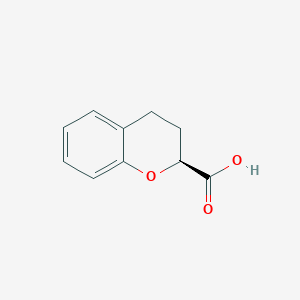

(S)-chroman-2-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

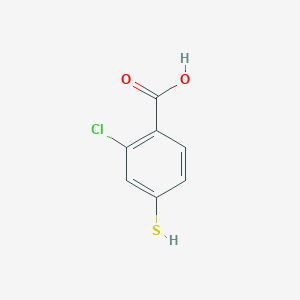

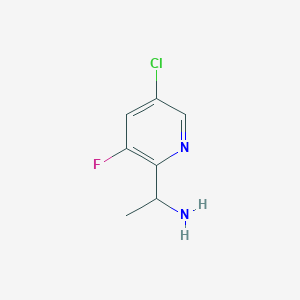

- Chroman-2-carboxylates, including (S)-chroman-2-carboxylic acid, are crucial in synthesizing a range of bioactive compounds. They have been used to develop medications like repinotan, fidarestat, and nebivolol. An efficient method for enantiospecific synthesis of chroman-2-carboxylates has been achieved through intramolecular Mitsunobu etherification (Kim et al., 2015).

Precursor for Vitamin E Synthesis

- (S)-(−)-Chroman-2-carboxylic acid plays a significant role as a precursor in synthesizing α-tocopherol, a form of Vitamin E. A novel synthesis method for this compound has been established, which is crucial for constructing α-tocopherol with the required absolute configuration (Yoda & Takabe, 1989).

Building Blocks for Pharmaceutical Agents

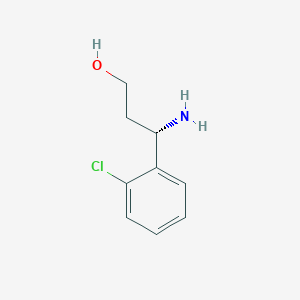

- Optically active, 6-substituted 2-(aminomethyl)chromans synthesized from chroman 2-carboxylic acid precursors serve as building blocks in creating chroman-derived pharmaceutical agents (Zhang et al., 2004).

Inhibition of Nuclear Factor-κB (NF-κB)

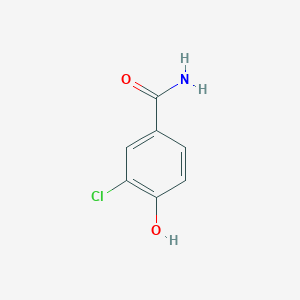

- Chroman-2-carboxylic acid N-(substituted)phenylamides have been synthesized and studied for their ability to inhibit nuclear factor-κB (NF-κB) activity. This research is significant in understanding NF-κB's role in inflammatory processes and cancer (Kwak et al., 2008).

Antioxidant Activity

- The antioxidant properties of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a derivative of chroman-2-carboxylic acid, have been studied. This compound shows significantly higher antioxidant activity than several commercial antioxidants, making it valuable in food and pharmaceutical industries (Cort et al., 1975).

Photoreactions and Protecting Groups

- Studies have also focused on the photoreactions of coumarin derivatives, leading to compounds like chroman-2-one. This research contributes to understanding photoreactions in chemical compounds (Kawata et al., 2002). Moreover, chromophores derived from chroman-2-carboxylic acid are being explored as photoremovable protecting groups for carboxylic acids, offering novel methods in synthetic chemistry (Klan et al., 2000).

Other Applications

- Chroman-2-carboxylic acids are also investigated for their role in synthesizing chiral dopants for nematic liquid crystals and as potential ligands in pharmaceutical development. Their versatility in chemical synthesis and drug development is increasingly recognized (Shitara et al., 2000), (Cagide et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLFCQJQOIZMHF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

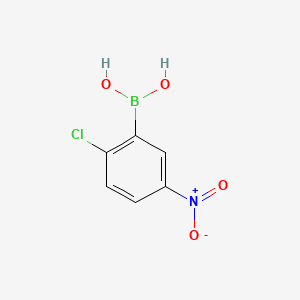

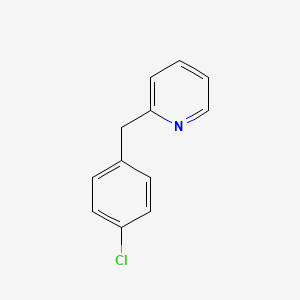

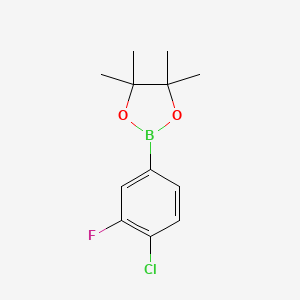

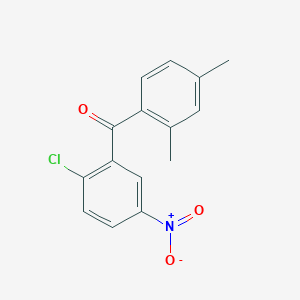

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea](/img/structure/B3024587.png)